molecular formula C7H14ClNO B2661113 5-Azaspiro[2.5]octan-8-ol hydrochloride CAS No. 2174001-90-0

5-Azaspiro[2.5]octan-8-ol hydrochloride

Cat. No.: B2661113
CAS No.: 2174001-90-0
M. Wt: 163.65
InChI Key: HMAMKIIOLHVQFB-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Medicinal Chemistry

Spirocyclic scaffolds are a class of bicyclic organic compounds in which the two rings are connected by a single common atom, known as the spiro atom. This unique structural feature imparts a distinct three-dimensional geometry that sets them apart from their more planar, aromatic counterparts. The increasing interest in these scaffolds in recent years is a direct response to the need for greater structural diversity and improved physicochemical properties in drug candidates.

The defining characteristic of spirocyclic scaffolds is their inherent three-dimensionality. The spirocyclic core forces the constituent rings into orthogonal planes, creating a rigid, well-defined spatial arrangement of atoms. This conformational rigidity is a significant advantage in molecular design for several reasons:

Precise Pharmacophore Presentation: The fixed orientation of substituents on the spirocyclic core allows for a more precise presentation of pharmacophoric elements to a biological target. This can lead to enhanced binding affinity and selectivity.

Reduced Entropy Loss upon Binding: The pre-organized nature of the scaffold minimizes the entropic penalty associated with the molecule adopting a specific conformation upon binding to a receptor, which can contribute to a more favorable free energy of binding.

Exploration of Novel Chemical Space: The three-dimensional nature of spirocycles allows for the exploration of previously untapped regions of chemical space, potentially leading to the discovery of novel biological activities.

The conformational rigidity and three-dimensional character of spirocyclic scaffolds are key attributes that medicinal chemists leverage to design drug candidates with improved potency and selectivity.

The term "escaping from flatland" was coined to describe the strategic shift in medicinal chemistry away from predominantly flat, aromatic, and sp2-hybridized molecules towards more three-dimensional, sp3-rich structures. This paradigm shift was prompted by the observation that an over-reliance on planar scaffolds was leading to a saturation of the explored chemical space and an increase in undesirable physicochemical properties, such as poor solubility and high metabolic liability.

Spirocyclic scaffolds are exemplary of the "escaping from flatland" concept. By their very nature, they possess a high fraction of sp3-hybridized carbon atoms, contributing to a more complex and three-dimensional molecular shape. This increased three-dimensionality has been correlated with a number of desirable properties in drug candidates, including:

Improved Solubility: The less planar and more globular shape of sp3-rich molecules can disrupt crystal packing, leading to improved aqueous solubility.

Enhanced Metabolic Stability: The presence of fewer aromatic rings can reduce the susceptibility of a molecule to oxidative metabolism by cytochrome P450 enzymes.

Increased Target Selectivity: The well-defined three-dimensional shape of spirocyclic compounds can lead to more specific interactions with the target protein, reducing off-target effects.

The "escaping from flatland" paradigm has spurred significant interest in the synthesis and evaluation of novel spirocyclic scaffolds as a means to generate drug candidates with more favorable pharmacological profiles.

Academic Relevance of Nitrogen-Containing Spirocyclic Scaffolds

Nitrogen-containing spirocyclic scaffolds are prevalent in a wide range of biologically active natural products and synthetic compounds. Their academic relevance stems from their utility as versatile building blocks for the synthesis of libraries of compounds for high-throughput screening, as well as their role as key structural motifs in targeted drug design. The development of novel synthetic methodologies to access diverse and functionally embellished aza-spirocycles is an active area of research in organic chemistry.

Specific Importance of the 5-Azaspiro[2.5]octane Skeleton as a Research Scaffold

The 5-azaspiro[2.5]octane skeleton, the core structure of 5-Azaspiro[2.5]octan-8-ol hydrochloride, is a particularly interesting research scaffold. It combines a cyclopropane (B1198618) ring with a piperidine (B6355638) ring, sharing a common spiro carbon atom. This unique combination of a small, strained ring with a larger, more flexible heterocycle offers a number of intriguing possibilities for molecular design.

The presence of the nitrogen atom at the 5-position provides a convenient handle for further functionalization, allowing for the introduction of a wide variety of substituents to probe the structure-activity relationships of a particular biological target. The hydroxyl group at the 8-position in 5-Azaspiro[2.5]octan-8-ol adds a polar functional group that can participate in hydrogen bonding interactions.

The hydrochloride salt form of the compound is typically employed to enhance its aqueous solubility and stability, making it more amenable to biological testing. While specific research applications of this compound are not extensively documented in publicly available literature, the parent 5-azaspiro[2.5]octane scaffold and its derivatives are of significant interest as building blocks in the synthesis of novel therapeutic agents. For instance, related azaspirocycles are being investigated as modulators of monoacylglycerol lipase (B570770) (MGL), a target for various neurological disorders. google.com

The rigid, three-dimensional nature of the 5-azaspiro[2.5]octane skeleton, coupled with the synthetic tractability afforded by the nitrogen atom, makes it a valuable scaffold for the exploration of new chemical space and the development of next-generation therapeutics.

Properties

IUPAC Name

5-azaspiro[2.5]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAMKIIOLHVQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-90-0
Record name 5-azaspiro[2.5]octan-8-ol hydrochloride
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Computational Chemistry and Molecular Design Principles for 5 Azaspiro 2.5 Octan 8 Ol Hydrochloride

Molecular Modeling and Docking Studies of Azaspiro[2.5]octane Ligands

Molecular modeling and docking studies are powerful computational tools used to investigate the interactions between a ligand, like an azaspiro[2.5]octane derivative, and its biological target at the atomic level. These methods provide insights into the binding modes, affinities, and structural features that govern molecular recognition.

The spiro[2.5]octane ring system is characterized by a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring through a common carbon atom. This arrangement imparts significant conformational constraints on the molecule. Conformational analysis of similar spiro systems, such as 1-oxaspiro[2.5]octane, has revealed the presence of multiple conformers, with chair-like conformations often being predominant at room temperature. researchgate.netrsc.org For instance, a study on spiro[2.5]octan-6-ol determined a free energy difference of 0.79 kcal/mole for the axial-equatorial conformational equilibrium at -75°C, highlighting the energetic preferences within the system. doi.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For azaspiro[2.5]octane-based ligands, docking studies can elucidate how the spirocyclic core and its substituents fit into the binding pocket of a target protein.

For example, in docking studies of spiro[pyrrolidine-3, 3´-oxindole] compounds with HDAC2, a hydrogen bond was observed between the ligand and a histidine residue (HIS183), along with several hydrophobic interactions with phenylalanine and leucine (B10760876) residues. nih.gov These specific interactions are key to the molecule's biological activity. By predicting these interaction modes, researchers can rationally design new derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling and Development for Azaspiro[2.5]octane-Based Compounds

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. mdpi.compharmacophorejournal.com

For azaspiro[2.5]octane-based compounds, pharmacophore models can be developed based on a set of known active molecules (ligand-based) or the structure of the biological target (structure-based). mdpi.com These models serve as 3D queries for virtual screening of large compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity. nih.govnih.gov A successful pharmacophore model should be able to distinguish between active and inactive compounds, a capability that is often validated using metrics like the enrichment factor (EF) and the area under the receiver operating characteristic (ROC) curve. nih.govnih.gov

The key pharmacophoric features for a series of compounds are determined by their common chemical functionalities and their spatial arrangement. mdpi.com For instance, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was developed that consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This model was then used to screen for new potential inhibitors.

Structure-Activity Relationship (SAR) Exploration at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. researchgate.net For azaspiro[2.5]octane derivatives, SAR exploration at the molecular level involves systematically modifying the structure and assessing the impact on properties like binding affinity and potency.

The rigid nature of the spirocyclic scaffold is a key determinant of its biological activity. researchgate.net This rigidity can pre-organize the molecule into a conformation that is favorable for binding, thereby reducing the entropic penalty upon complex formation. The specific stereochemistry and substitution pattern on the spiro[2.5]octane core can have a profound effect on binding affinity.

For instance, in a study of spirocyclic σ1 receptor ligands, increasing the size of the piperidine (B6355638) ring to an azepane ring led to a significant increase in σ1 affinity and selectivity. nih.gov This highlights how subtle changes to the spirocyclic system can dramatically influence biological outcomes. The lipophilicity of the ligands, often expressed as the logD value, is another critical factor that is frequently correlated with binding affinity to understand the lipophilic ligand efficiency (LLE). nih.gov

Table 1: Impact of Ring Size on σ1 Receptor Affinity This table is interactive. Click on the headers to sort.

Compound Ring System Kᵢ (σ₁) [nM] Selectivity over σ₂
5a Spiro-piperidine 1.2 45-fold
23a Spiro-azepane 0.42 150-fold

Data sourced from a study on spirocyclic σ1 receptor ligands. nih.gov

Computational methods, particularly quantitative structure-activity relationship (QSAR) modeling, are invaluable for predicting the biological activity of novel compounds based on their structural features. nih.gov QSAR models are mathematical equations that correlate chemical structure with biological activity. nih.gov

By developing a robust QSAR model for a series of azaspiro[2.5]octane derivatives, researchers can predict the activity of yet-to-be-synthesized compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency and most favorable properties. These models are typically built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power. pharmacophorejournal.com For example, a multiple linear regression (MLR) based QSAR model for COX-2 inhibitors showed a high correlation between predicted and experimental activities for the test set (R² = 0.96). nih.gov Such models can guide the design of new 5-Azaspiro[2.5]octan-8-ol hydrochloride derivatives with enhanced biological profiles.

Scaffold Hopping and Chemical Space Exploration Utilizing the Azaspiro[2.5]octane Core

The azaspiro[2.5]octane framework, a key structural component of this compound, represents a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional (3D) nature offers a distinct advantage over the flat, aromatic structures that have traditionally dominated drug discovery. This sp³-rich core allows for the precise spatial arrangement of functional groups, enabling a more nuanced exploration of chemical space and interaction with biological targets. broadinstitute.orgfrontiersin.org Scaffold hopping, a computational and synthetic strategy, involves replacing the central core of a known active compound with a structurally novel moiety, such as the azaspiro[2.5]octane core, while preserving the original biological activity. nih.govresearchgate.net This approach is instrumental in discovering new chemotypes, improving drug-like properties, and navigating away from existing intellectual property. nih.gov The exploration of the chemical space around the azaspiro[2.5]octane core aims to generate novel molecular entities with potentially enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.com

Key Objectives of Azaspiro[2.5]octane Core Introduction:

Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing an electron-rich phenyl ring with the saturated, electron-deficient azaspiro[2.5]octane core can block these metabolic "hot spots," leading to improved metabolic stability. nih.govresearchgate.net

Improved Physicochemical Properties: The introduction of a sp³-rich scaffold generally leads to reduced lipophilicity and increased aqueous solubility compared to its flat aromatic counterparts, which are often desirable properties for drug candidates. dundee.ac.uk

Novelty and Intellectual Property: Scaffold hopping to a unique core like azaspiro[2.5]octane allows for the creation of new chemical entities that fall outside the patent scope of existing drugs. nih.gov

Optimal Vectorial Arrangement: The rigid spirocyclic system positions substituents in well-defined vectors, allowing for a more precise probing of protein binding pockets compared to the more flexible or planar scaffolds.

Below is a comparative table illustrating a hypothetical bioisosteric replacement of a phenyl ring with an azaspiro[2.5]octane core in a lead compound.

PropertyParent Compound (with Phenyl Ring)Scaffold-Hopped Analogue (with Azaspiro[2.5]octane Core)Rationale for Improvement
Core StructurePlanar, Aromatic3D, Saturated, sp³-richProvides novel chemical space and improved 3D geometry for target binding.
Metabolic StabilityLow (susceptible to aromatic oxidation)High (lacks sites for oxidative metabolism)Blocks common P450-mediated metabolic pathways. nih.gov
Aqueous SolubilityLowModerate to HighIncreased sp³ character and potential for polar interactions reduces lipophilicity. dundee.ac.uk
Lipophilicity (cLogP)HighLowerSaturated scaffolds are typically less lipophilic than aromatic ones.
Intellectual PropertyPotentially crowdedNovel, patentable spaceThe unique core structure creates a new chemotype. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to populate areas of chemical space that are underexplored. broadinstitute.org The goal of DOS is not to optimize a single lead compound but to generate a library of varied structures for screening against multiple biological targets. The azaspiro[2.5]octane scaffold is an excellent starting point for DOS campaigns aimed at producing sp³-enriched fragment libraries for fragment-based drug discovery (FBDD). frontiersin.orgnih.gov

The generation of a fragment library based on the 5-azaspiro[2.5]octane core involves systematically modifying the scaffold at its various functional handles. The key is to employ efficient and robust chemical reactions that allow for the introduction of diverse substituents and structural motifs in a controlled manner.

Synthetic Strategies for Library Generation:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, which is ideal for library synthesis. nih.gov

Functional Group Interconversion: The hydroxyl group in 5-Azaspiro[2.5]octan-8-ol can be converted into other functional groups (e.g., ketones, amines, esters) to serve as points for further diversification.

N-Functionalization: The secondary amine of the piperidine ring is a key site for introducing a wide array of substituents via reactions such as acylation, alkylation, reductive amination, and arylation.

The table below outlines a hypothetical DOS scheme for generating a diverse fragment library starting from a simplified 5-azaspiro[2.5]octane precursor.

Diversification PointReaction TypeExample Reagents/Building BlocksResulting Structural Diversity
Nitrogen Atom (N-5)Reductive AminationDiverse aldehydes/ketonesIntroduces a wide range of alkyl and aryl-alkyl groups.
Nitrogen Atom (N-5)Acylation / SulfonylationVarious acid chlorides, sulfonyl chloridesGenerates amides and sulfonamides with different electronic and steric properties.
Oxygen Atom (at C-8)Etherification (Williamson)Alkyl halides, benzyl (B1604629) halidesCreates a library of ethers with varying chain lengths and aromatic groups.
Oxygen Atom (at C-8)EsterificationCarboxylic acids, acid anhydridesProduces esters with diverse functionalities.
Cyclopropane RingRing-Opening ReactionsNucleophilesTransforms the spirocyclic core into different scaffolds, further expanding chemical space. nih.gov

By applying these DOS principles, a library of fragments based on the 5-azaspiro[2.5]octane core can be synthesized, providing a rich collection of novel, three-dimensional molecules for screening campaigns aimed at identifying new starting points for drug discovery programs. broadinstitute.org

In Vitro Biological Activity and Mechanistic Investigations of 5 Azaspiro 2.5 Octan 8 Ol Hydrochloride Derivatives

Target Identification and Validation through In Vitro Assays

In vitro assays are fundamental in the early stages of drug discovery for identifying and validating the biological targets of new chemical entities. For azaspiro[2.5]octane derivatives, these assays have primarily involved enzyme inhibition and receptor binding studies to determine their potency and affinity for specific proteins.

Certain derivatives of 5-azaspiro[2.5]octane have been evaluated for their enzyme inhibitory potential. For instance, {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) smolecule.com. These enzymes are critical in the regulation of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in the management of Alzheimer's disease. The rigid spirocyclic core of the molecule likely plays a significant role in its orientation and binding within the active site of these enzymes smolecule.com. Further research into this class of compounds could elucidate the specific structure-activity relationships that govern the potency and selectivity of cholinesterase inhibition.

Analogues of the core azaspiro[2.5]octane structure have demonstrated significant activity at various G-protein coupled receptors (GPCRs). These studies are crucial for understanding how these compounds interact with cell surface receptors to elicit a physiological response.

One area of investigation involves the development of 6-azaspiro[2.5]octane derivatives as small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity nih.gov. A structure-activity relationship (SAR) investigation led to the optimization of a new series of these molecules into potent GLP-1 agonists nih.gov.

In a separate line of research, chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR M4) nih.gov. Extensive SAR studies on this chiral scaffold led to the discovery of compound VU6015241 , which exhibits high potency for the M4 receptor across multiple species nih.gov.

Below is a data table summarizing the in vitro receptor activity of a representative azaspiro[2.5]octane analogue.

CompoundTarget ReceptorAssay TypePotency (IC₅₀)Species
VU6015241 M4 mAChRFunctional Antagonism2.6 nMHuman
VU6015241 M4 mAChRFunctional Antagonism1.8 nMRat

This table presents data for the M4 selective antagonist VU6015241, a chiral 6-azaspiro[2.5]octane derivative. Data sourced from Bender et al., 2022. nih.gov

Molecular Mechanism of Action Studies

Understanding the precise molecular interactions between a ligand and its target protein is essential for rational drug design and optimization. Studies on azaspiro[2.5]octane derivatives have employed advanced analytical techniques to explore these mechanisms at an atomic level.

The binding modes of azaspiro[2.5]octane derivatives have been elucidated through high-resolution structural biology techniques. For the 6-azaspiro[2.5]octane series of GLP-1 receptor agonists, cryogenic electron microscopy (cryo-EM) structures were used to rationalize the SAR of the optimized compounds nih.gov. Such analyses reveal the specific amino acid residues involved in binding and the key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the ligand's affinity and efficacy.

In studies of protein-ligand interactions, X-ray crystallography has been used to determine the structures of complexes at resolutions between 1.6–1.8 Å nih.gov. This level of detail allows for the precise measurement of bond angles and interatomic distances. For example, analysis can reveal hydrophobic van der Waals contacts where the distance between a ligand's methylene (B1212753) group and a protein's atom is in the range of 3.4–4.2 Å nih.gov. It also identifies hydrogen bonding contacts where donor-acceptor distances are within 2.5–3.5 Å nih.gov. These detailed structural insights are critical for explaining why small modifications to the ligand can lead to significant changes in binding affinity.

Biophysical methods provide quantitative data on the thermodynamics and kinetics of ligand-protein interactions. Techniques like Isothermal Titration Calorimetry (ITC) are invaluable for obtaining a complete thermodynamic profile of a binding event mdpi.com. A typical ITC experiment measures the heat released or absorbed during titration, which can be used to determine the binding constant (Kb), Gibbs free energy (ΔG), binding enthalpy (ΔH), and entropy (ΔS) mdpi.com.

The binding of a ligand to a protein is a spontaneous process driven by a negative change in Gibbs free energy (ΔG = ΔH - TΔS) mdpi.com. The binding enthalpy (ΔH) reflects changes in hydrogen bonds and van der Waals interactions, while the entropy term (TΔS) is largely influenced by the hydrophobic effect and changes in conformational flexibility nih.govmdpi.com. By performing ITC experiments at different temperatures, the heat capacity change (ΔCp) can also be determined, offering further insight into the nature of the interaction, particularly regarding the desolvation of nonpolar surfaces upon binding mdpi.com. These detailed kinetic and thermodynamic profiles are essential for building a comprehensive understanding of the molecular recognition process.

Assessment of In Vitro Selectivity Profiles of Azaspiro[2.5]octane Derivatives

The selectivity of a drug candidate is a critical parameter, as off-target interactions can lead to undesirable side effects. Consequently, the selectivity profiles of azaspiro[2.5]octane derivatives are thoroughly assessed against a panel of related and unrelated biological targets.

The chiral 6-azaspiro[2.5]octane derivative, VU6015241 , was found to be a highly selective antagonist for the M4 muscarinic receptor nih.gov. Its selectivity was evaluated against other muscarinic receptor subtypes (M1, M2, M3, and M5). The data below illustrates its high preference for the M4 subtype.

CompoundTarget ReceptorPotency (IC₅₀)Selectivity vs. M4
VU6015241 M1 mAChR1200 nM>460-fold
VU6015241 M2 mAChR>10,000 nM>3800-fold
VU601521 M3 mAChR2000 nM>760-fold
VU6015241 M4 mAChR2.6 nM-
VU6015241 M5 mAChR1800 nM>690-fold

This table shows the functional inhibitory potencies (IC₅₀) of VU6015241 at human muscarinic acetylcholine receptor subtypes, demonstrating its high selectivity for M4. Data sourced from Bender et al., 2022. nih.gov

This high degree of selectivity is a promising attribute for developing drug candidates with a reduced risk of mechanism-based side effects that could arise from interacting with other muscarinic receptors.

Insufficient Data for Comprehensive Analysis of 5-Azaspiro[2.5]octan-8-ol Hydrochloride as a Chemical Probe

Despite a thorough review of available scientific literature, there is a notable lack of specific research detailing the utility of this compound and its derivatives as chemical probes for biological research. The predominant focus of existing studies lies in the synthetic versatility of the 5-azaspiro[2.5]octane scaffold as a foundational element in medicinal chemistry for the development of more complex therapeutic agents.

While the core structure of 5-azaspiro[2.5]octane is integral to certain bioactive molecules, including the antineoplastic agent Aderbasib and some Toll-like receptor (TLR) inhibitors, the direct application of this compound as a standalone tool for probing biological systems is not well-documented. A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action.

Currently, the scientific literature does not provide the specific in vitro biological activity data, mechanistic investigations, or target selectivity profiles required to fully characterize this compound as a chemical probe. A related compound, {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride, has been noted for potential anti-inflammatory, antitumor, and antifungal activities, as well as the ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, and the adenosine (B11128) A1 receptor. smolecule.com However, detailed studies that would enable its use as a selective probe are not available.

The primary role of this compound and its analogs in the scientific domain remains that of a versatile building block for organic synthesis. bicbiotech.com Its rigid, three-dimensional structure is an attractive starting point for the construction of novel drug candidates. The hydrochloride salt form is often utilized to improve the compound's aqueous solubility, a crucial property for potential pharmaceutical development.

Without dedicated research to elucidate a specific biological target and mechanism of action, the application of this compound as a chemical probe remains theoretical. Further investigation would be necessary to establish its potential in this capacity, including comprehensive screening against various biological targets and in-depth mechanistic studies.

Future Research Directions and Unexplored Avenues for 5 Azaspiro 2.5 Octan 8 Ol Hydrochloride

Development of Novel Stereoselective Methodologies for Enantiopure Azaspiro[2.5]octanols

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. ub.edu Consequently, the development of efficient stereoselective synthetic methods to produce enantiomerically pure azaspiro[2.5]octanols is a paramount objective in contemporary organic synthesis. ub.edu

Recent breakthroughs have moved beyond classical resolution techniques toward more sophisticated and efficient strategies. A notable advancement is the use of biocatalysis, where engineered enzymes act as carbene transferases. This approach has been successfully applied to the cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes with exceptional diastereo- and enantioselectivity. chemrxiv.org These enzymatic methods offer a practical and scalable route to chiral azaspiro compounds, often operating in aqueous environments and minimizing the need for organic co-solvents. chemrxiv.org

Another promising avenue is the application of organocatalysis, particularly using chiral catalysts under phase-transfer conditions. For instance, a highly enantioselective synthesis of a related 5-azaspiro[2.4]heptane scaffold was achieved using a chinchonidine-derived catalyst. mdpi.com This method involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue, demonstrating the power of phase-transfer catalysis to construct complex chiral scaffolds from simple precursors. mdpi.com Adapting such methodologies to the azaspiro[2.5]octanol core could provide robust and scalable access to specific stereoisomers.

Table 1: Comparison of Modern Stereoselective Synthetic Methodologies
MethodologyKey FeaturesPotential Advantages for Azaspiro[2.5]octanol SynthesisReference
Enzymatic Carbene TransferUses engineered protoglobin-based enzymes; stereodivergent platform.High yield and excellent enantio- and diastereoselectivity; scalable and environmentally friendly (aqueous media). chemrxiv.org
Phase-Transfer CatalysisEmploys chiral catalysts (e.g., chinchonidine derivatives) to control stereochemistry.Enables one-pot reactions from simple starting materials; proven efficacy for related azaspirocyclic systems. mdpi.com
Chiral Pool SynthesisUtilizes naturally occurring enantiopure compounds as starting materials.Direct incorporation of chirality into the final product. ub.edu

Integration of Advanced Computational Approaches for Rational Design

The process of drug discovery can be significantly accelerated and refined through the use of computer-aided drug design (CADD). sysrevpharm.orgresearchgate.net These computational techniques allow for the rational design and optimization of molecules based on the 5-azaspiro[2.5]octan-8-ol scaffold, saving considerable time and resources compared to traditional screening methods. researchgate.netnih.gov

Key computational methodologies applicable to the design of novel azaspiro compounds include:

Virtual Screening (VS): This technique involves screening large libraries of virtual compounds against a biological target to identify potential hits. openmedicinalchemistryjournal.com For azaspiro derivatives, VS can help identify novel substitution patterns that may lead to enhanced binding affinity or selectivity for a specific protein target. nih.govopenmedicinalchemistryjournal.com

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and energy. nih.gov This is crucial for understanding the structure-activity relationships (SAR) of azaspiro[2.5]octanol derivatives and guiding the design of more potent analogues.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of features necessary for biological activity. mdpi.com By developing a pharmacophore model from known active compounds, researchers can design novel azaspiro molecules that possess the key features required for interaction with the target. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. mdpi.com These models can predict the activity of new, unsynthesized azaspiro derivatives, helping to prioritize which compounds to synthesize and test. mdpi.commdpi.com

A practical example of this approach was the design of azaspiro analogues of the antibiotic linezolid (B1675486), where computer simulations were used to guide the replacement of a metabolically liable morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane bioisostere, leading to compounds with potent antibacterial and antitubercular activity. nih.gov

Table 2: Application of Computational Techniques in Azaspiro Drug Design
Computational TechniquePrimary FunctionApplication to 5-Azaspiro[2.5]octan-8-ol DesignReference
Virtual Screening (VS)Rapidly screen large compound libraries in silico.Identify new derivatives with potential for desired bioactivity. openmedicinalchemistryjournal.com
Molecular DockingPredict ligand-receptor binding modes and affinities.Optimize substitutions on the azaspiro scaffold for improved target interaction. nih.gov
Pharmacophore ModelingDefine essential 3D features for biological activity.Design novel molecules that fit the activity requirements of a specific biological target. mdpi.commdpi.com
QSARCorrelate chemical structure with biological activity.Predict the potency of novel azaspiro derivatives before synthesis. mdpi.com

Expanding the Chemical Space of Azaspiro[2.5]octane Derivatives for Uncharted Bioactivities

The exploration of novel chemical space is critical for discovering treatments for diseases with unmet medical needs, such as those caused by drug-resistant pathogens or complex cancers. nih.gov The rigid, three-dimensional nature of the azaspiro[2.5]octane core makes it an excellent starting point for creating diverse libraries of compounds with the potential for uncharted biological activities.

Research has already demonstrated that modifications to the azaspiro scaffold can yield potent therapeutic agents. In one study, the morpholine moiety of the antibiotic linezolid was replaced with an azaspiro substructure, leading to the identification of compounds with significant antibacterial and antitubercular profiles. nih.gov For example, one derivative exhibited potent activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Furthermore, related azaspiro compounds have shown promise in oncology. A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] displayed significant antiproliferative activity against several human cancer cell lines, including HeLa (cervical carcinoma) and K562 (erythroleukemia), with IC₅₀ values in the low micromolar range. mdpi.com These findings suggest that the azaspiro[2.5]octane skeleton could be a valuable template for the development of novel anticancer agents. The synthesis of new derivatives from Morita-Baylis-Hillman adducts is another strategy being explored to generate azaspiro compounds with potential antiproliferative effects. blucher.com.br

Table 3: Reported Bioactivities of Azaspiro Derivatives
Compound ClassTarget BioactivityKey Findings (IC₅₀ Values)Reference
Azaspiro analogues of LinezolidAntibacterial / AntitubercularCompound 22 : 0.88 µg/mL (S. aureus), 0.49 µg/mL (B. subtilis) nih.gov
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]AntitumorEffective compounds showed IC₅₀ values from 4.2 to 24.1 µM across tested cell lines (HeLa, CT26, K562, Jurkat). mdpi.com

Strategic Application of 5-Azaspiro[2.5]octan-8-ol Hydrochloride as a Building Block in Complex Molecule Synthesis

Beyond its potential as a core scaffold for direct derivatization, this compound serves as a valuable synthetic building block. Its constrained, three-dimensional geometry can be strategically incorporated into larger, more complex molecules to impart favorable physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and enhanced binding potency through better spatial orientation. chemrxiv.org

The utility of azaspirocycles as key intermediates is well-documented. For example, the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial building block in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.comgoogle.com The incorporation of the spirocyclic proline analogue is critical for the drug's activity. mdpi.com

Similarly, 4-oxa-7-azaspiro[2.5]octane has been described as a versatile intermediate for preparing compounds targeting a range of diseases. google.com These include LRRK2 kinase inhibitors for Parkinson's disease and GPR43 receptor agonists for treating diabetes and obesity. google.com The strategic use of these spirocyclic building blocks highlights a significant future direction for this compound: its application in the synthesis of next-generation therapeutics where precise three-dimensional architecture is essential for function.

Table 4: Azaspirocyclic Scaffolds as Key Synthetic Intermediates
Azaspiro Building BlockFinal Product / Target ClassTherapeutic AreaReference
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid derivativeLedipasvirAntiviral (Hepatitis C) mdpi.comgoogle.com
4-Oxa-7-azaspiro[2.5]octaneLRRK2 Kinase InhibitorsNeurodegenerative (Parkinson's Disease) google.com
4-Oxa-7-azaspiro[2.5]octaneGPR43 Receptor AgonistsMetabolic (Diabetes, Obesity) google.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Azaspiro[2.5]octan-8-ol hydrochloride with high purity?

  • Methodological Answer :

  • Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor spirocyclic ring formation.
  • Purify the product using techniques like column chromatography or recrystallization, ensuring removal of unreacted intermediates.
  • Validate purity and identity via NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry. For new synthetic routes, include elemental analysis to confirm stoichiometry .
  • Document all steps in the experimental section, adhering to reproducibility standards, and provide raw spectral data in supplementary materials .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves (tested for chemical resistance) and inspect for defects before use. Avoid skin contact by following proper glove removal techniques .
  • Wear flame-retardant lab coats and eye protection (goggles or face shields) to mitigate risks of irritation or corrosion .
  • Conduct reactions in a fume hood to prevent inhalation of aerosols. Store the compound in a ventilated, dry environment away from incompatible substances .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Design accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Monitor degradation via periodic HPLC analysis and compare with baseline purity. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
  • Report degradation products using LC-MS and propose storage recommendations (e.g., desiccated, −20°C) in supplementary data .

Advanced Research Questions

Q. How can researchers design experiments to investigate the spirocyclic structure's influence on pharmacological activity?

  • Methodological Answer :

  • Develop a structure-activity relationship (SAR) study by synthesizing analogs with modified ring sizes or substituents.
  • Test analogs in vitro against target receptors (e.g., GPCRs or enzymes) using competitive binding assays.
  • Correlate activity data with computational metrics (e.g., LogP, polar surface area) to identify critical structural motifs .
  • Use statistical tools like multivariate regression to quantify contributions of specific structural features .

Q. What methodologies are recommended for resolving contradictory solubility data across solvent systems?

  • Methodological Answer :

  • Apply factorial design to test variables (solvent polarity, temperature, pH) systematically. For example, a 2³ design could evaluate water, ethanol, and DMSO at 25°C vs. 40°C .
  • Measure solubility via gravimetric or UV-Vis methods and validate with triplicate trials.
  • Analyze discrepancies using ANOVA to identify statistically significant interactions (e.g., solvent-temperature synergy) .
  • Publish raw solubility data in tables with error margins to facilitate cross-study comparisons .

Q. How can computational modeling be integrated with experimental data to predict biological target interactions?

  • Methodological Answer :

  • Generate a 3D structure using quantum mechanics (DFT) or molecular mechanics (MMFF94 force field).
  • Perform molecular docking (AutoDock Vina, Schrödinger) against proposed targets (e.g., neurotransmitter receptors). Prioritize docking poses with high binding affinity and low RMSD .
  • Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability under physiological conditions.
  • Cross-reference computational results with in vitro assays (e.g., IC₅₀ values) to refine models .

Q. What strategies address inconsistencies in the compound’s reported cytotoxicity across cell lines?

  • Methodological Answer :

  • Replicate assays using standardized protocols (e.g., MTT or ATP-based viability tests) and include positive/negative controls.
  • Control for variables like cell passage number, serum concentration, and incubation time.
  • Perform metabolomic profiling to identify cell-specific detoxification pathways influencing cytotoxicity .
  • Publish full experimental conditions (e.g., cell density, media composition) to enable meta-analysis .

Methodological Frameworks and Data Presentation

  • Theoretical Alignment : Link studies to conceptual frameworks, such as spirocyclic compounds’ role in crossing the blood-brain barrier, to guide hypothesis generation .
  • Data Tables : Include comparative tables for synthesis yields, solubility profiles, or docking scores, formatted with clear headings and units per journal guidelines .
  • Conflict Resolution : Use Bayesian statistics or sensitivity analysis to weigh evidence from conflicting datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.